molecular formula C11H23ClN2O2 B13897816 tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride

tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride

Cat. No.: B13897816
M. Wt: 250.76 g/mol
InChI Key: VTQXYMDBUNVUOM-VTLYIQCISA-N
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Description

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate
  • Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

Uniqueness

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a tert-butyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1

InChI Key

VTQXYMDBUNVUOM-VTLYIQCISA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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